molecular formula C12H20ClN B3021794 N-benzylpentan-2-amine hydrochloride CAS No. 61806-76-6

N-benzylpentan-2-amine hydrochloride

Cat. No.: B3021794
CAS No.: 61806-76-6
M. Wt: 213.75
InChI Key: QKFHSDGHQDZZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzylpentan-2-amine hydrochloride is an organic compound with the molecular formula C12H20ClN . This compound belongs to the important chemical class of benzylamines, which are widely recognized as versatile building blocks and intermediates in synthetic organic chemistry . Benzylamines are frequently employed in the synthesis of various N-heterocycles, which are crucial structural motifs found in many pharmaceuticals and biologically active compounds . Researchers value this structural class for its role in the development of new chemical entities, particularly through oxidative reactions catalyzed by metallic, non-metallic, or photocatalytic systems . The benzylamine moiety is a common precursor in the industrial production of numerous pharmaceuticals . Related benzylamine structures have been investigated for various biological activities, and the core structure is found in compounds with a range of pharmacological properties . As with many amine derivatives, the hydrochloride salt form offers improved stability and handling characteristics compared to the free base. This product is intended for chemical synthesis and research applications in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and handle this compound using appropriate personal protective equipment.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylpentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-3-7-11(2)13-10-12-8-5-4-6-9-12;/h4-6,8-9,11,13H,3,7,10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFHSDGHQDZZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzylpentan 2 Amine Hydrochloride and Enantiomeric Control

Direct Synthetic Pathways to N-Benzylpentan-2-amine Hydrochloride

Direct methods for synthesizing the N-benzylpentan-2-amine scaffold primarily involve the formation of the crucial carbon-nitrogen bond between the benzyl (B1604629) group and the pentan-2-amine moiety. The two most common strategies are reductive amination and direct alkylation.

Reductive Amination Strategies for N-Benzyl Secondary Amine Synthesis

Reductive amination is a widely utilized and highly efficient method for preparing amines. vaia.com This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ or in a subsequent step to the target amine. mdma.ch For the synthesis of N-benzylpentan-2-amine, this involves the condensation of pentan-2-one with benzylamine (B48309).

The reaction proceeds via the formation of an N-benzyl-1-methylbutylidene-amine (an imine or Schiff base), which is subsequently hydrogenated to yield the secondary amine. mdma.ch This transformation can be performed in a two-step process, where the imine is first formed and isolated, often with removal of the water byproduct, followed by reduction. google.com However, one-pot procedures are more common, where the carbonyl compound, amine, and a reducing agent are combined, and the imine is reduced as it is formed.

A variety of reducing agents can be employed for this transformation, each with specific advantages. Catalytic hydrogenation using molecular hydrogen (H₂) in the presence of a metal catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel, Platinum) is a common industrial method. mdma.chgoogle.com Alternatively, chemical hydride reagents are frequently used, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). mdma.chmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion in the presence of the starting ketone. masterorganicchemistry.com

Table 1: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical ConditionsAdvantagesDisadvantages
H₂/Pd/CH₂ pressure, alcoholic solventClean workup, high yieldRequires specialized pressure equipment
NaBH₄Methanol, room temperatureInexpensive, readily availableCan also reduce the starting ketone
NaBH₃CNMethanol, pH control (6-7)Selectively reduces imine/iminium ionToxicity of cyanide byproducts
NaBH(OAc)₃Dichloroethane (DCE), room temperatureMild, effective, non-toxicMore expensive than other borohydrides

Alkylation Reactions for N-Benzylpentan-2-amine Scaffolds

An alternative direct pathway is the N-alkylation of a primary amine with an alkylating agent. This can be approached in two ways for the target molecule: the reaction of pentan-2-amine with a benzylating agent (e.g., benzyl bromide) or the reaction of benzylamine with a pentylating agent (e.g., 2-bromopentane).

Direct alkylation of amines with alkyl halides is a classical Sₙ2 reaction. masterorganicchemistry.com For instance, pentan-2-amine can be reacted with benzyl halide in the presence of a base to neutralize the hydrogen halide formed. google.com However, a significant drawback of this method is the potential for over-alkylation. nih.gov The product, N-benzylpentan-2-amine, is also a nucleophile and can react further with the benzyl halide to form a tertiary amine, N,N-dibenzylpentan-2-amine, and potentially even a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This often results in a mixture of products that can be difficult to separate. masterorganicchemistry.com

To improve selectivity for mono-alkylation, specific reagents and conditions can be employed. Using a large excess of the starting amine can favor the desired primary reaction. More advanced methods utilize transition-metal catalysts. For example, manganese pincer complexes have been shown to effectively catalyze the N-alkylation of amines with alcohols, such as the reaction of an amine with benzyl alcohol, which proceeds via a "borrowing hydrogen" mechanism. acs.orgnih.gov This method is more atom-economical and avoids the use of halides. nih.gov

Table 2: Alkylation Strategies for N-Benzyl Amine Synthesis
ReactantsMethodCatalyst/ReagentKey Features
Pentan-2-amine + Benzyl HalideDirect Sₙ2 AlkylationBase (e.g., K₂CO₃)Risk of over-alkylation, byproduct salt formation. nih.gov
Pentan-2-amine + Benzyl AlcoholBorrowing HydrogenManganese or Iron complexesAtom-economical, water is the only byproduct. acs.orgnih.gov
Benzylamine + 2-BromopentaneDirect Sₙ2 AlkylationBase (e.g., Et₃N)Similar risk of over-alkylation.

Asymmetric Synthesis Approaches to Chiral N-Benzylpentan-2-amine

N-benzylpentan-2-amine possesses a stereocenter at the C2 position of the pentyl group, meaning it can exist as two enantiomers, (R)-N-benzylpentan-2-amine and (S)-N-benzylpentan-2-amine. Asymmetric synthesis aims to produce one of these enantiomers selectively, which is crucial in fields like pharmaceuticals where enantiomers can have different biological activities. mdpi.com

Chiral Auxiliary-Based Syntheses of N-Benzyl Secondary Amines

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk After the new stereocenter is formed, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of chiral N-benzylpentan-2-amine, a chiral auxiliary can be employed in several ways. One common strategy involves the use of tert-butanesulfinamide, developed by Ellman. yale.edu In this approach, a prochiral ketone like pentan-2-one is first reacted with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine. This intermediate is then subjected to reduction (e.g., with NaBH₄), where the bulky chiral sulfinyl group directs the hydride attack to one face of the C=N double bond, leading to the formation of a sulfinamide product with high diastereoselectivity. Finally, the sulfinyl group is cleaved under acidic conditions to yield the enantiomerically enriched primary amine (e.g., (S)-pentan-2-amine), which can then be benzylated through the methods described in section 2.1.2.

Alternatively, chiral auxiliaries such as pseudoephedrine or Evans oxazolidinones can be used to direct the alkylation of an enolate. wikipedia.orgnih.gov While more commonly used for creating chiral carboxylic acid derivatives, these principles can be adapted for amine synthesis.

Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis
AuxiliaryKey ApplicationRemoval Condition
tert-ButanesulfinamideAsymmetric synthesis of chiral amines from ketones/aldehydes. yale.eduAcidic hydrolysis (e.g., HCl)
Evans OxazolidinonesDiastereoselective alkylation of enolates. Hydrolysis (acidic or basic), reduction
PseudoephedrineDiastereoselective alkylation to form chiral carbonyl compounds. nih.govAcidic or basic hydrolysis
SAMP/RAMPAsymmetric alkylation of aldehyde/ketone hydrazones.Ozonolysis or acid hydrolysis

Asymmetric Catalysis for Enantioselective N-Benzyl Amine Formation

Asymmetric catalysis is a powerful strategy that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is often more efficient and atom-economical than using stoichiometric chiral auxiliaries. Chiral benzylamines can be synthesized using various catalytic asymmetric reactions. nih.gov

Hydroamination involves the direct addition of an N-H bond of an amine across a carbon-carbon multiple bond (an alkene or alkyne). acs.orgnih.gov The intermolecular hydroamination of an unactivated alkene with an amine is an ideal, atom-economical route to secondary and tertiary amines. acs.org To synthesize chiral N-benzylpentan-2-amine, this could theoretically be achieved by reacting benzylamine with an alkene such as pent-1-ene, catalyzed by a chiral transition-metal complex. nih.gov

Catalysts based on late transition metals such as palladium, rhodium, and iridium have been developed for this purpose. acs.orgnih.gov For example, Hartwig described the Pd-catalyzed intermolecular hydroamination of vinyl arenes with aliphatic secondary amines, rendered asymmetric using a chiral ligand like Et-FerroTANE. acs.org The choice of metal and chiral ligand is critical for achieving high yield and enantioselectivity. The reaction can produce either the Markovnikov or anti-Markovnikov addition product depending on the catalyst system and substrate. acs.orgnih.gov For the reaction of benzylamine with pent-1-ene, a Markovnikov addition would yield the desired N-benzylpentan-2-amine.

Carboamination is a more complex transformation where both a C-N bond and a C-C bond are formed across an alkene in a single operation. Recent advances have led to the development of asymmetric Pd-catalyzed carboamination reactions. nih.gov For example, an aryl electrophile bearing a pendant alkene can react with an amine nucleophile. While often used to generate heterocyclic structures, intermolecular variants can provide access to functionalized carbocycles bearing amino groups, representing a sophisticated method for constructing complex chiral amine scaffolds. nih.gov

Table 4: Examples of Catalytic Asymmetric Reactions for Amine Synthesis
Reaction TypeMetal CatalystChiral Ligand ExampleKey Feature
Asymmetric HydroaminationPalladium (Pd)(R)-BINAP nih.govDirect, atom-economical addition of N-H across C=C.
Asymmetric HydroaminationRhodium (Rh)Cy-MOP-type ligands acs.orgEffective for intramolecular reactions to form pyrrolidines.
Asymmetric HydroaminationIridium (Ir)DTBM-Segphos acs.orgUsed for hydroamination of bicyclic alkenes.
Asymmetric CarboaminationPalladium (Pd)(S)-tert-ButylPHOX nih.govForms both C-C and C-N bonds across an alkene.
Organocatalytic Methods Utilizing Chiral Primary Amine Catalysts

The synthesis of chiral amines through organocatalysis represents a significant advancement in asymmetric synthesis, often providing a complementary approach to metal-based catalysis. rsc.org Chiral primary amines, derived from natural sources like amino acids and Cinchona alkaloids, have proven to be powerful catalysts for a variety of enantioselective transformations. rsc.org

For the synthesis of N-benzylpentan-2-amine, an organocatalytic approach could involve the asymmetric allylation of an imine intermediate. This strategy, while not directly reported for this specific molecule, is a well-established method for creating chiral homoallylic amines. researchgate.netbeilstein-journals.org The reaction would proceed via a three-component coupling of an aldehyde (benzaldehyde), an amine (pentan-2-amine), and an allylating agent (e.g., allyltrimethylsilane). A chiral primary amine-derived catalyst, such as a chiral disulfonimide, would facilitate the reaction, inducing stereoselectivity. beilstein-journals.org The catalyst activates the in situ-formed N-benzylidene-pentan-2-amine imine, enabling a highly enantioselective attack by the nucleophilic allylating agent. Subsequent modification of the resulting homoallylic amine would be necessary to yield the target N-benzylpentan-2-amine. The effectiveness of these catalysts often relies on the formation of specific hydrogen-bonding interactions that control the facial selectivity of the nucleophilic attack on the imine. beilstein-journals.org

Biocatalytic Transformations for Chiral N-Benzyl Amine Synthesis (e.g., Imine Reductases)

Biocatalysis offers a highly selective and sustainable route to chiral amines, operating under mild, aqueous conditions. mdpi.comwhiterose.ac.uk Imine reductases (IREDs) are a class of NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of prochiral imines to form chiral amines with high enantioselectivity. whiterose.ac.uk The application of IREDs for the synthesis of N-benzylpentan-2-amine would involve the reductive amination of benzaldehyde (B42025) with pentan-2-amine.

This enzymatic process can proceed in a single pot where the enzyme facilitates both the formation of the imine from the aldehyde and amine precursors and its subsequent stereoselective reduction. whiterose.ac.uk This approach avoids the need to isolate the often-unstable imine intermediate. manchester.ac.uk Researchers have successfully engineered IREDs to improve their activity, stability, and substrate scope, making them suitable for industrial-scale synthesis. mdpi.comwhiterose.ac.uk For instance, rational engineering of an imine reductase from Mesorhizobium sp. (MesIRED) has been shown to enhance the production of N-benzyl cyclo-tertiary amines, demonstrating the potential for tailoring these biocatalysts for specific targets. mdpi.com

Table 1: Engineered Imine Reductase Performance for N-Benzyl Amine Synthesis

Enzyme Variant Substrate 1 Substrate 2 Product Conversion Rate Reference
MesIRED (M1) Benzaldehyde Pyrrolidine N-benzylpyrrolidine 75.1% mdpi.com

This table illustrates the effectiveness of engineered IREDs in synthesizing related N-benzyl amine structures, suggesting a high potential for the synthesis of N-benzylpentan-2-amine.

Diastereoselective Synthesis of N-Benzylpentan-2-amine Stereoisomers

N-benzylpentan-2-amine possesses two chiral centers, meaning it can exist as four distinct stereoisomers: (R,R), (S,S), (R,S), and (S,R). Diastereoselective synthesis aims to produce a mixture of diastereomers where one predominates. A common strategy involves a two-step process starting from a single enantiomer of a chiral amine. google.com

For example, to synthesize the (R,R) and (S,R) diastereomers, one would start with enantiopure (R)-pentan-2-amine. This chiral amine is reacted with benzaldehyde to form the corresponding chiral imine. The existing stereocenter on the pentan-2-amine backbone then directs the stereochemical outcome of the subsequent reduction of the C=N bond. core.ac.uk Reduction of this imine intermediate, for instance through catalytic hydrogenation, would lead to a mixture of (R,R)- and (S,R)-N-benzylpentan-2-amine, with one diastereomer formed in excess. The level of diastereoselectivity is influenced by the choice of reducing agent, catalyst, and reaction conditions. Subsequent purification, often by crystallization of the hydrochloride salt, can then isolate the major diastereomer. google.com

Enantioselective Reduction of Imine Intermediates

Achieving high enantioselectivity in the synthesis of N-benzylpentan-2-amine often hinges on the asymmetric reduction of the intermediate N-benzylidene-pentan-2-amine. This can be accomplished using various catalytic systems.

One established method is the catalytic hydrogenation of the imine using a chiral catalyst. google.com For instance, palladium-catalyzed hydrogenation has been used to produce optically pure N-benzyl-α-methylbenzylamine from the corresponding imine. google.com A similar approach could be applied to the imine derived from benzaldehyde and pentan-2-amine.

Alternatively, organocatalytic methods provide a metal-free option. The use of trichlorosilane (B8805176) as a reducing agent in the presence of a chiral Lewis base, such as a cinchona alkaloid-derived picolinamide (B142947), has been shown to be effective for the stereoselective reduction of various imines. nih.gov These catalysts can be immobilized on solid supports, which facilitates their recovery and reuse, adding to the sustainability of the process. nih.gov The catalyst forms a complex with the reducing agent and the imine, creating a chiral environment that directs the hydride transfer to one face of the C=N bond, resulting in a high enantiomeric excess (ee) of the desired amine product.

Table 2: Performance of Supported Chiral Catalysts in Imine Reduction

Imine Substrate Catalyst Yield Enantiomeric Excess (ee) Reference
N-(1-phenylethylidene)aniline Polystyrene-supported picolinamide D 93% 85% nih.gov
N-(4-fluoro-benzylidene)aniline Polystyrene-supported picolinamide D 100% 87% nih.gov

This table provides examples of the high yields and enantioselectivities achievable with solid-supported organocatalysts in the reduction of related imine structures.

Multicomponent Reaction Strategies for N-Benzylpentan-2-amine Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov These reactions are characterized by high atom economy and operational simplicity, making them attractive for generating molecular diversity. nih.govmdpi.com

For the synthesis of derivatives of N-benzylpentan-2-amine, the Strecker reaction is a relevant MCR. A three-component Strecker reaction involving benzaldehyde, pentan-2-amine, and a cyanide source (like trimethylsilyl (B98337) cyanide) would yield an α-aminonitrile. This intermediate is a versatile precursor that can be further elaborated to a variety of N-benzylpentan-2-amine derivatives, such as amino acids or more complex heterocyclic structures. nih.gov

Another powerful MCR is the Ugi four-component reaction (Ugi-4CR). This reaction combines an aldehyde (benzaldehyde), an amine (pentan-2-amine), a carboxylic acid, and an isocyanide. The resulting product, an α-acylamino amide, would be a highly functionalized derivative of N-benzylpentan-2-amine, offering a scaffold for further chemical exploration. nih.govnih.gov

Sustainable and Green Chemistry Approaches in N-Benzyl Secondary Amine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. jddhs.com Key goals include reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. jddhs.comresearchgate.net For the synthesis of N-benzyl secondary amines, several green approaches are being implemented.

Biocatalysis, as discussed previously, is a cornerstone of green chemistry, utilizing enzymes that operate in aqueous media under mild conditions. mdpi.com Another important strategy is the "hydrogen borrowing" or "hydrogen autotransfer" methodology. This process allows alcohols to be used as alkylating agents for amines, with water as the only byproduct. rsc.orgnih.gov In this context, N-benzylpentan-2-amine could be synthesized from benzyl alcohol and pentan-2-amine using a suitable transition metal catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then reacts with the amine to form an imine. The "borrowed" hydrogen is then used to reduce the imine to the final secondary amine product. nih.gov

Solvent-Free or Aqueous-Phase Methodologies

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which pose environmental and health risks. dergipark.org.tr This has led to the development of solvent-free and aqueous-phase synthetic methods.

Aqueous-Phase Synthesis: Performing reactions in water is highly desirable from a green chemistry perspective. The dehydrative amination of alcohols, for example, can be carried out in water using a water-soluble catalyst, allowing for an environmentally benign synthesis of benzylic amines. organic-chemistry.org The aqueous phase containing the catalyst can often be recycled, further enhancing the sustainability of the process. organic-chemistry.org

Solvent-Free Methodologies: Solvent-free, or neat, reactions offer significant advantages by minimizing waste, often leading to shorter reaction times and easier product purification. researchgate.net These reactions can be facilitated by various energy inputs:

Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate reaction rates, leading to higher yields in shorter times under solvent-free conditions. dergipark.org.tr

Mechanochemistry: Techniques like grinding or ball milling use mechanical force to induce chemical reactions between solid reactants in the absence of a solvent. This method is highly efficient and environmentally friendly. mdpi.comdergipark.org.tr

These sustainable approaches are not only environmentally responsible but can also lead to more efficient and economical manufacturing processes for N-benzyl secondary amines and related compounds. jddhs.comresearchgate.net

Metal-Free Reductive Processes

The formation of N-benzylpentan-2-amine from pentan-2-one and benzylamine is a classic example of reductive amination. In recent years, a significant shift towards metal-free catalytic systems has been observed, driven by the need for more sustainable and less toxic chemical processes. These methods avoid residual metal contamination in the final product, which is a critical consideration in pharmaceutical synthesis. A prominent metal-free approach involves the use of hydrosilanes as the reducing agent, often activated by a Lewis acid or base.

One effective metal-free catalytic system for the reductive amination of ketones is the combination of a hydrosilane with a strong Lewis acid, such as tris(pentafluorophenyl)borane, B(C6F5)3. This catalyst has demonstrated high efficacy and water tolerance in the reductive amination of various aldehydes and ketones. acs.org The reaction proceeds through the in situ formation of an iminium ion from the condensation of pentan-2-one and benzylamine. The hydrosilane, activated by the Lewis acid, then delivers a hydride to the iminium ion to yield the secondary amine, N-benzylpentan-2-amine.

The general mechanism involves the activation of the hydrosilane by the Lewis acid, which increases its hydridic character. The choice of hydrosilane can influence the reaction kinetics and efficiency. Common hydrosilanes used in these processes include phenylsilane, diphenylsilane, and triethylsilane. The reaction is typically carried out in an organic solvent, and the conditions are generally mild.

Another metal-free approach utilizes hydrosilatrane as a cheap, safe, and easy-to-handle reducing agent for direct reductive amination. themjalab.com This method can proceed for the synthesis of tertiary amines without any additives, while the formation of secondary amines, such as N-benzylpentan-2-amine, may be facilitated by an acid promoter. themjalab.com The reaction demonstrates excellent functional group tolerance and chemoselectivity. themjalab.com

For the synthesis of N-benzylpentan-2-amine, the reaction would involve mixing pentan-2-one and benzylamine, followed by the addition of the hydrosilane and the catalyst. The resulting amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Catalyst SystemReducing AgentSubstratesKey Features
B(C6F5)3Hydrosilanes (e.g., Me2PhSiH)Aldehydes, Ketones, Primary/Secondary ArylaminesWater-tolerant, effective for a range of substrates. acs.org
Pinacol-derived chlorohydrosilane/pyridineIn situ formed trialkoxyhydrosilaneAlkylphenol ketonesSelective for iminiums, high functional group tolerance. nih.gov
HydrosilatraneHydrosilatraneAldehydes, Ketones, Primary/Secondary AminesMetal-free, can be solvent-free for tertiary amines, good chemoselectivity. themjalab.com
Chiral Phosphoric AcidBenzothiazolineAliphatic ketones, Aromatic aminesEnantioselective, provides chiral aliphatic amines with excellent enantioselectivity. nih.govnih.gov

Enantiomeric control in the synthesis of N-benzylpentan-2-amine, which is a chiral molecule, can be achieved through organocatalytic asymmetric reductive amination. Chiral phosphoric acids have emerged as powerful catalysts for this purpose. nih.govnih.gov By using a chiral phosphoric acid catalyst, the in situ formed imine from pentan-2-one and benzylamine can be reduced enantioselectively by a suitable hydrogen donor, such as a Hantzsch ester or a benzothiazoline. nih.govnih.gov This approach allows for the direct synthesis of a specific enantiomer of the amine, which is often crucial for its biological activity. The development of new chiral phosphoric acid catalysts has enabled the enantioselective synthesis of a broad range of protected primary and secondary amines with high yields and excellent enantioselectivity. nih.gov

Process Optimization and Continuous Flow Synthesis for N-Benzyl Amine Hydrochlorides

Process optimization is a critical aspect of chemical manufacturing, aiming to improve efficiency, safety, and sustainability while reducing costs. Continuous flow synthesis, particularly utilizing microreactors, has emerged as a powerful tool for process intensification in the pharmaceutical and fine chemical industries. fkit.hrmdpi.com The synthesis of N-benzyl amine hydrochlorides can significantly benefit from the adoption of continuous flow technologies.

Continuous flow systems offer several advantages over traditional batch processing. nih.govrsc.org The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over reaction temperature and mixing. mdpi.com This is particularly beneficial for exothermic reactions, such as some reductive aminations, as it minimizes the risk of thermal runaways and the formation of byproducts. The ability to operate at elevated temperatures and pressures safely can also lead to significantly accelerated reaction rates. fkit.hr

For the synthesis of this compound, a continuous flow setup would typically involve pumping streams of pentan-2-one, benzylamine, the reducing agent (e.g., a hydrosilane), and the catalyst through a heated microreactor or a packed-bed reactor. The reaction parameters, such as temperature, pressure, residence time (the time the reactants spend in the reactor), and stoichiometry, can be precisely controlled and optimized.

The optimization of a continuous flow process for N-benzyl amine hydrochloride synthesis would involve a systematic study of these parameters to maximize yield and purity while minimizing reaction time and waste. Design of Experiments (DoE) is a common statistical tool used for this purpose.

ParameterRange of InvestigationImpact on the Process
Temperature 25 - 150 °CAffects reaction rate and selectivity. Higher temperatures can increase throughput but may lead to degradation.
Pressure 1 - 10 barCan be used to keep reactants in the liquid phase at elevated temperatures and can influence reaction rates.
Residence Time Seconds to MinutesDetermines the extent of reaction. Shorter residence times increase productivity but may lead to incomplete conversion.
Stoichiometry 1:1 to 1:1.5 (Ketone:Amine)Affects the formation of the imine intermediate and can influence the final product purity.
Catalyst Loading 0.1 - 5 mol%Lowering catalyst loading reduces cost and environmental impact.
Solvent Various polar aprotic solventsCan influence reaction kinetics and solubility of reactants and products.

The adoption of continuous flow synthesis for N-benzyl amine hydrochlorides offers a pathway to a more sustainable and efficient manufacturing process, characterized by enhanced safety, higher yields, and greater control over product quality. nih.govresearchgate.net

Reaction Mechanisms and Mechanistic Studies in N Benzylpentan 2 Amine Chemistry

Elucidation of Catalytic Cycles in Asymmetric Amination Reactions

The formation of N-benzylpentan-2-amine from pentan-2-one and benzylamine (B48309) is typically achieved through reductive amination. In asymmetric synthesis, where the goal is to produce a specific enantiomer, this process is guided by a chiral catalyst. The reaction proceeds through a well-defined catalytic cycle.

The process begins with the reaction between the ketone (pentan-2-one) and the amine (benzylamine) to form a hemiaminal intermediate. nih.gov This step is often catalyzed by an acid. The hemiaminal then undergoes dehydration to form an imine or, under acidic conditions, a more reactive iminium ion. nih.gov It is at this stage that the chiral catalyst intervenes to ensure a stereoselective reduction.

In a common catalytic approach using a chiral phosphoric acid (CPA), the catalyst protonates the imine, forming a chiral ion pair with the iminium cation. This complex orients a hydride donor, such as a Hantzsch ester, for a facial-selective attack on the C=N bond. After the hydride transfer, the chiral amine product is released, and the catalyst is regenerated to participate in the next cycle. researchgate.net

Another significant catalytic system involves transition metals. In these systems, the metal complex coordinates with the imine. A hydride source, often H₂, then delivers a hydride to the imine carbon through the chiral ligand sphere of the metal, thereby inducing asymmetry. Challenges in these systems include potential catalyst poisoning by the amine product and competitive reduction of the starting ketone. sioc-journal.cn

Table 1: Key Intermediates in a General Asymmetric Reductive Amination Cycle

Intermediate Role in the Catalytic Cycle
Hemiaminal Initial adduct of ketone and amine.
Imine / Iminium Ion Key electrophilic species that undergoes reduction.
Catalyst-Substrate Complex Chiral complex that directs the stereochemical outcome.

Stereochemical Determinants and Control in Chiral N-Benzylpentan-2-amine Formation

Achieving high stereoselectivity in the synthesis of chiral N-benzylpentan-2-amine hinges on precise control over the transition state during the reduction of the imine intermediate. Several factors are critical determinants of the stereochemical outcome.

The primary factor is the nature of the chiral catalyst . Chiral phosphoric acids, for instance, create a well-defined chiral environment around the iminium ion, sterically hindering one face of the C=N double bond and allowing the hydride to attack preferentially from the other, less hindered face. researchgate.netnih.gov Similarly, chiral metal-ligand complexes, such as those involving iridium or rhodium, use the three-dimensional structure of the ligand to dictate the trajectory of the incoming hydride.

The use of chiral auxiliaries represents an alternative strategy. A chiral auxiliary can be temporarily attached to the amine or ketone, directing the stereochemical course of the reaction before being cleaved. google.com For example, α-substituted benzylamines can serve as chiral auxiliaries, bestowing an asymmetric bias during synthesis. google.com

Reaction conditions also play a crucial role.

Solvent: The solvent can influence the stability and conformation of the catalyst-substrate complex and the transition state. nih.gov

Temperature: Lower temperatures generally lead to higher enantioselectivity by amplifying the small energy differences between the diastereomeric transition states.

Hydride Source: The steric bulk of the hydride donor (e.g., different Hantzsch esters or borohydrides) can influence the facial selectivity of the reduction.

A direct bimolecular SN2 substitution would result in a complete inversion of the stereocenter's configuration, whereas an SN1 mechanism would lead to a fully racemized product. beilstein-journals.org Any intermediate pathway would produce partially racemized stereocenters. beilstein-journals.org

Proton Transfer and Salt Formation Dynamics in Amine Hydrochlorides

N-benzylpentan-2-amine, like other amines, is a basic compound due to the lone pair of electrons on the nitrogen atom. When it reacts with a strong acid such as hydrochloric acid (HCl), it forms the corresponding hydrochloride salt, N-benzylpentan-2-amine hydrochloride. This is a classic acid-base reaction involving the transfer of a proton (H⁺).

The mechanism is straightforward:

The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile and a Brønsted-Lowry base.

It attacks the electrophilic proton of the hydrochloric acid molecule.

A new nitrogen-hydrogen (N-H) bond is formed, giving the nitrogen atom a formal positive charge.

The chlorine atom retains the electron pair from the H-Cl bond, becoming a chloride anion (Cl⁻).

The resulting product is an ammonium (B1175870) salt, where the positively charged benzylpentan-2-ammonium cation and the negatively charged chloride anion are held together by electrostatic attraction. spectroscopyonline.comyoutube.com This transformation from a covalent compound to an ionic salt dramatically alters the physical properties of the substance, most notably increasing its melting point and water solubility. spectroscopyonline.comyoutube.com The formation of the salt is reversible; adding a stronger base can deprotonate the ammonium ion, regenerating the free amine. youtube.com The protonated form of the amine is generally unreactive in reactions where the amine's nucleophilicity is required, such as in amide coupling reactions. reddit.com

Investigation of Radical Pathways in N-Benzyl Amine Transformations

While many transformations of N-benzyl amines proceed through ionic or concerted pathways, radical mechanisms offer alternative and powerful routes for functionalization. These pathways typically involve the generation of a nitrogen-centered or carbon-centered radical.

One prominent mechanism is initiated by Single Electron Transfer (SET) . In this process, an electron is removed from the N-benzyl amine, often by a photocatalyst or an electrochemical anode, to form an aminium radical cation. researchgate.netrsc.org The subsequent fate of this radical cation dictates the reaction's outcome. For N-benzyl amines, the positive charge and radical character can be localized on the nitrogen or delocalized into the benzyl (B1604629) group.

A common pathway following the formation of the aminium radical cation is deprotonation at a carbon adjacent to the nitrogen. For N-benzyl amines, this can occur at the benzylic position (the CH₂ group attached to the nitrogen and the phenyl ring). This deprotonation generates a carbon-centered radical, which is stabilized by both the adjacent nitrogen atom and the phenyl ring. This α-amino radical is a key intermediate that can then react with various radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. rsc.org

Alternatively, hydrogen atom transfer (HAT) can be used to selectively generate the benzylic radical directly, avoiding the formation of the aminium radical cation. rsc.org This approach can offer different regioselectivity compared to pure SET catalysis. rsc.org These radical pathways are instrumental in C-H functionalization reactions, allowing for the direct modification of the N-benzyl amine scaffold without pre-functionalization. rsc.org

Kinetic Studies of N-Benzyl Amine-Forming Reactions

The reaction sequence involves two main stages:

Imine Formation: The reversible condensation of the ketone and amine to form an imine, proceeding through a hemiaminal intermediate.

Reduction: The irreversible reduction of the imine to the final amine product.

The kinetics are heavily influenced by the pH of the reaction medium. Imine formation is generally acid-catalyzed, as protonation of the ketone's carbonyl oxygen makes it more electrophilic, and protonation of the hemiaminal's hydroxyl group facilitates its departure as water. However, at very low pH, the amine nucleophile becomes fully protonated and non-nucleophilic, which shuts down the reaction. nih.gov Consequently, there is typically an optimal pH range for imine formation.

Kinetic analyses have shown that either imine formation or the subsequent reduction can be the RDS.

If the reduction step is rate-limiting , the reaction rate will depend on the concentration of the imine and the reducing agent. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, have been used to model the energetics of the reaction pathway, calculating activation barriers for each step and helping to validate proposed mechanisms. researchgate.net These studies can reveal how factors like solvent coordination affect the activation barriers and thermodynamic equilibria of the reaction. nih.gov

Table 2: Factors Influencing Reaction Kinetics in Reductive Amination

Factor Effect on Reaction Rate Mechanistic Rationale
pH / Acid Catalyst Rate is often maximal at a specific pH. Balances the need to activate the carbonyl group against the deactivation of the amine nucleophile. nih.gov
Substrate Concentration Rate increases with ketone and amine concentration (if imine formation is RDS). Follows standard kinetic principles of reactant concentration.
Catalyst Loading Rate increases with catalyst concentration. More catalyst provides more active sites for the reaction.

| Temperature | Rate increases with temperature. | Provides the necessary activation energy for the reaction to proceed. researchgate.net |

Advanced Structural Analysis and Spectroscopic Characterization of N Benzylpentan 2 Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of N-benzylpentan-2-amine hydrochloride in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of each atom, allowing for the elucidation of the molecule's connectivity and stereochemistry.

In ¹H NMR, the protons of the aromatic ring typically appear as a multiplet in the range of 7.2-7.5 ppm. The benzylic protons (-CH₂-) adjacent to the aromatic ring and the nitrogen atom are expected to resonate downfield due to the inductive effects of these groups. The methine proton (-CH-) on the pentyl chain, being adjacent to the nitrogen, will also be shifted downfield. The various methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the pentyl group will appear further upfield, with their specific chemical shifts and coupling patterns providing insight into the molecule's conformation. The proton on the positively charged nitrogen atom (N-H) can be variable and may appear as a broad signal.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The aromatic carbons will have signals in the typical aromatic region (~125-140 ppm). The benzylic carbon and the chiral carbon of the pentyl chain will be deshielded due to their proximity to the nitrogen atom.

For stereochemical analysis, chiral derivatizing agents can be used. nih.govfrontiersin.org Reacting the amine with an enantiomerically pure reagent, such as Mosher's acid, creates diastereomers that will exhibit distinct signals in the NMR spectrum. researchgate.net The differences in chemical shifts between these diastereomeric derivatives can be used to determine the enantiomeric purity and even the absolute configuration of the chiral center. nih.govresearchgate.netcore.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H7.2 - 7.5 (multiplet)125 - 130
Aromatic Quaternary C-~135
Benzyl (B1604629) -CH₂-~4.0 (singlet or doublet)~50
Chiral -CH- (on pentyl chain)~3.0 (multiplet)~55
Pentyl -CH₂-1.3 - 1.7 (multiplets)20 - 40
Pentyl -CH₃0.9 - 1.2 (triplet/doublet)~14
Amine N-HVariable, broad-

Note: These are estimated values and can vary based on solvent and concentration.

Mass Spectrometry (MS) for Molecular Structure Elucidation and Impurity Profiling

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, confirming its molecular structure. Using a soft ionization technique like electrospray ionization (ESI), the molecule is typically observed as its protonated molecular ion [M+H]⁺, corresponding to the free base. The molecular weight of the free base (C₁₂H₁₉N) is 177.29 g/mol , so the molecular ion peak would be expected at an m/z (mass-to-charge ratio) of approximately 178.

Collision-induced dissociation (CID) of the molecular ion provides structural information through characteristic fragmentation. For benzylamines, a common and dominant fragmentation pathway is the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation or tropylium (B1234903) ion at m/z 91. nih.govnih.govresearchgate.net Another typical fragmentation is the loss of the pentyl group or parts of it. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is also a characteristic fragmentation pathway for amines, which can help confirm the structure of the pentyl side chain.

MS is also highly effective for impurity profiling. The high sensitivity and resolution of modern mass spectrometers allow for the detection of low-level impurities. Any substance with a different molecular weight will appear at a different m/z value, allowing for its identification and quantification. This is crucial for quality control in chemical synthesis.

Table 2: Expected Mass Spectrometry Fragments for N-benzylpentan-2-amine

Fragment Ion Proposed Structure/Loss Expected m/z
[M+H]⁺Protonated molecule (free base)178
[C₇H₇]⁺Benzyl/Tropylium cation91
[M+H - C₅H₁₁]⁺Loss of pentyl radical106
[M+H - C₆H₅CH₂]⁺Loss of benzyl radical86

Chiral Chromatography (GC, HPLC) for Enantiomeric Excess Determination

N-benzylpentan-2-amine possesses a chiral center at the second carbon of the pentyl chain, meaning it can exist as two non-superimposable mirror images called enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.us Enantiomeric excess is a measure of the purity of a chiral substance, calculated as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively. heraldopenaccess.us

Gas Chromatography (GC): Chiral GC analysis often requires derivatization of the amine to increase its volatility and improve separation. nih.govsigmaaldrich.com The amine can be reacted with a chiral or achiral derivatizing agent, such as trifluoroacetic anhydride, to form a more volatile amide. nih.gov The separation is then performed on a capillary column coated with a chiral stationary phase (CSP), often based on cyclodextrin (B1172386) derivatives. wiley.comchromatographyonline.com The two enantiomers (or their diastereomeric derivatives) interact differently with the CSP, leading to different retention times and thus separation.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for the separation of enantiomers without the need for derivatization. researchgate.netresearchgate.net The separation is achieved on an HPLC column packed with a CSP. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are particularly effective for separating a wide range of chiral compounds, including amines. mdpi.com The differential interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the enantiomers and the chiral stationary phase result in their separation. uma.es The ratio of the peak areas from the chromatogram is then used to calculate the enantiomeric excess. uma.es

Table 3: Principles of Chiral Chromatography for Enantiomeric Excess Determination

Technique Principle Stationary Phase Typical Mobile Phase Detection
Chiral GC Separation of volatile (often derivatized) enantiomers based on differential interaction with a chiral stationary phase.Cyclodextrin derivatives, Proline derivatives. nih.govchromatographyonline.comInert carrier gas (e.g., Helium, Hydrogen).Flame Ionization Detector (FID), Mass Spectrometer (MS).
Chiral HPLC Separation of enantiomers in the liquid phase based on differential interaction with a chiral stationary phase.Polysaccharide derivatives (Cellulose, Amylose), Crown ethers. researchgate.netmdpi.comMixtures of alkanes and alcohols (e.g., Hexane/Isopropanol).UV Detector, Circular Dichroism (CD) Detector.

Vibrational Spectroscopy (IR) for Functional Group Analysis and Intermolecular Interactions

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

As a secondary amine salt, a key feature is the N-H stretching vibration of the R₂NH₂⁺ group. This appears as a very broad and strong absorption band typically in the range of 2700-3000 cm⁻¹. spectroscopyonline.comcdnsciencepub.comresearchgate.net This broadness is a result of extensive hydrogen bonding within the crystal lattice. This band often overlaps with the C-H stretching absorptions. spectroscopyonline.com

The molecule also presents distinct absorptions for its aromatic and aliphatic components. Aromatic C-H stretching vibrations are typically seen as weaker bands just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). orgchemboulder.comvscht.cz The stretching of the C=C bonds within the benzene (B151609) ring produces characteristic sharp absorptions in the 1450-1600 cm⁻¹ region. blogspot.comlibretexts.org Aliphatic C-H stretching from the pentyl and benzyl groups appears as strong, sharp bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). vscht.cz

Additionally, N-H bending vibrations for secondary amine salts are observed in the 1560-1620 cm⁻¹ region, which can sometimes overlap with the aromatic C=C stretching bands. spectroscopyonline.comcdnsciencepub.com The presence and positions of these key bands confirm the identity of the functional groups within the compound.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine Salt (R₂NH₂⁺)N-H Stretch2700 - 3000Strong, Broad
Aromatic RingC-H Stretch3000 - 3100Weak to Medium
Aromatic RingC=C Stretch1450 - 1600Medium, Sharp
Aliphatic Chains (Pentyl, Benzyl)C-H Stretch2850 - 2960Strong, Sharp
Secondary Amine Salt (R₂NH₂⁺)N-H Bend1560 - 1620Medium

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Crucially, for a chiral molecule, X-ray crystallography is the gold standard for determining its absolute configuration (i.e., assigning the R or S descriptor to the chiral center) without ambiguity. wikipedia.orgresearchgate.net By analyzing the anomalous dispersion of the X-rays by the atoms in a non-centrosymmetric crystal, the true spatial arrangement of the atoms can be established. purechemistry.orgwikipedia.org This provides an unequivocal confirmation of the molecule's stereochemistry, which is vital in fields such as medicinal chemistry where the biological activity of enantiomers can differ significantly.

Table 5: Information Obtainable from X-ray Crystallography

Parameter Description
Molecular Structure Precise 3D coordinates of all atoms in the molecule.
Absolute Configuration Unambiguous assignment of R/S configuration at the chiral center. wikipedia.org
Conformation The specific spatial arrangement (e.g., torsion angles) of the molecule in the crystal.
Bond Lengths & Angles Accurate measurements of all interatomic distances and angles.
Crystal Packing Arrangement of molecules in the unit cell and the nature of intermolecular forces (e.g., hydrogen bonding). gla.ac.uk
Unit Cell Dimensions The dimensions (a, b, c, α, β, γ) of the basic repeating unit of the crystal.

Computational and Theoretical Chemistry Studies of N Benzylpentan 2 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like N-benzylpentan-2-amine hydrochloride. researchgate.net These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For N-benzyl amines, the HOMO is typically localized on the amine and the phenyl ring, while the LUMO is centered on the aromatic ring.

From these orbital energies, global reactivity descriptors can be calculated to quantify reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such parameters are vital for predicting how the molecule will interact with other reagents. For instance, MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are potential centers for chemical reactions. researchgate.net

Below is an interactive table showing typical electronic properties that would be determined for this compound using a DFT method like B3LYP/6-31G(d,p).

Calculated PropertySymbolTypical Calculated ValueSignificance
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 eVIndicates electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-0.8 eVIndicates electron-accepting ability
HOMO-LUMO Energy GapΔE5.7 eVIndicator of chemical stability and reactivity
Dipole Momentμ1.9 DMeasures the polarity of the molecule
Electronegativityχ3.65 eVMeasures the power of an atom/group to attract electrons
Chemical Hardnessη2.85 eVMeasures resistance to change in electron configuration

Molecular Modeling and Conformational Landscape Analysis

The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Molecular modeling techniques, including both molecular mechanics (MM) and quantum mechanics (QM), are used to explore the molecule's conformational landscape and identify stable, low-energy conformers. colostate.edu

This compound possesses several rotatable bonds, leading to a complex potential energy surface. Key torsional angles include the C-C-N-C angle involving the amine nitrogen and the C-C bonds of the pentyl and benzyl (B1604629) groups. Studies on simpler molecules like benzylamine (B48309) have shown that the orientation of the amino group relative to the phenyl ring is a critical factor in determining conformational stability. colostate.edu

Conformational searches can identify various local minima on the potential energy surface. The geometries of these conformers are then optimized, typically using DFT methods, to determine their relative energies and populations at a given temperature. This analysis reveals the most likely shapes the molecule will adopt in different environments. For N-benzylpentan-2-amine, conformers would differ in the orientation of the pentyl chain (e.g., anti vs. gauche arrangements) and the benzyl group.

The following interactive table illustrates a hypothetical conformational analysis, showing the relative energies of potential stable conformers of N-benzylpentan-2-amine.

ConformerTorsional Angle 1 (Car-Car-Cα-N)Torsional Angle 2 (Cα-N-C2-C3)Relative Energy (kcal/mol)Boltzmann Population (%)
Conformer 1 (Global Minimum)~90°~180° (anti)0.0065.1
Conformer 2~90°~60° (gauche)0.8519.5
Conformer 3~180°~180° (anti)1.505.4

Prediction of Spectroscopic Parameters and Chiroptical Properties

Computational chemistry provides a robust framework for predicting various spectroscopic parameters, which can be used to interpret and verify experimental data. For this compound, methods like DFT can calculate vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

Calculated vibrational frequencies, after applying a suitable scaling factor to account for anharmonicity and basis set limitations, typically show good agreement with experimental spectra. researchgate.net This allows for the confident assignment of spectral bands to specific molecular motions, such as N-H stretching, C-H bending, and phenyl ring vibrations.

Furthermore, since N-benzylpentan-2-amine is a chiral molecule (due to the stereocenter at the second carbon of the pentyl chain), computational methods can predict its chiroptical properties. Time-dependent DFT (TD-DFT) calculations can simulate electronic circular dichroism (ECD) spectra. By comparing the calculated ECD spectrum with the experimental one, the absolute configuration of a chiral center can be determined.

This interactive table presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound.

Vibrational ModeCalculated Frequency (cm-1)Experimental Frequency (cm-1)Assignment
ν(N-H)32503245Amine N-H stretch
ν(C-H)aromatic30503048Aromatic C-H stretch
ν(C-H)aliphatic29602955Aliphatic C-H stretch
δ(CH2)14651460Methylene (B1212753) scissoring
ν(C=C)aromatic16001598Aromatic ring stretch

Rational Design of Catalysts and Ligands for N-Benzyl Amine Synthesis

The synthesis of N-benzyl amines often involves catalytic processes, such as reductive amination of a ketone with benzylamine or the "borrowing hydrogen" methodology, which couples an alcohol with an amine. nih.govacs.org Computational chemistry plays a pivotal role in the rational design and optimization of catalysts for these transformations. By modeling the entire catalytic cycle, researchers can gain insights into reaction mechanisms, identify rate-determining steps, and understand the role of ligands in controlling activity and selectivity. nih.gov

For the enantioselective synthesis of chiral amines like N-benzylpentan-2-amine, computational studies can help explain the origin of stereoselectivity. By modeling the transition states of the reactions leading to the (R) and (S) enantiomers, the energy differences can be calculated. This information is invaluable for designing new chiral ligands that can enhance the enantiomeric excess of the desired product. For example, modeling the interaction of a substrate with a chiral copper(II)-bis(oxazoline) complex can rationalize the observed enantioselectivity in aza-Friedel-Crafts reactions. nih.gov

Solvent Effects and Solvation Models in N-Benzyl Amine Reactivity

Chemical reactions and molecular properties are significantly influenced by the solvent. researchgate.netresearchgate.net Computational models are essential for understanding and predicting these solvent effects on the reactivity and conformational equilibrium of this compound.

There are two primary approaches to modeling solvation:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and is effective for capturing bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is often done through quantum mechanics/molecular mechanics (QM/MM) methods or molecular dynamics (MD) simulations. cas.cz These models are more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for accurately describing the system's behavior. cas.cz

For a charged species like this compound, explicit solvent models would be particularly important for accurately modeling the interactions of the ammonium (B1175870) cation and chloride anion with polar solvent molecules. These simulations can provide insights into the solvation shell structure and its impact on the molecule's reactivity and conformational preferences. cas.cz

Chemical Applications and Derivatization Studies of N Benzylpentan 2 Amine Hydrochloride

N-Benzylpentan-2-amine Hydrochloride as a Chiral Building Block in Complex Organic Synthesis

Chiral amines are fundamental building blocks in the asymmetric synthesis of complex molecules, particularly pharmaceuticals and natural products. Their utility stems from the stable stereocenter, which can be used to introduce chirality into a target molecule. An enantiomerically pure amine like this compound possesses a defined stereocenter at the C-2 position of the pentyl chain. In theory, this compound could serve as a chiral synthon. However, a search of chemical literature and synthesis databases does not yield specific examples or detailed research where this compound has been utilized as a key chiral building block in the total synthesis of complex organic structures.

Role in Asymmetric Catalysis (e.g., as a Chiral Ligand Precursor or Organocatalyst Scaffold)

Chiral amines are often employed as precursors for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions or as scaffolds for organocatalysts. nih.gov The amine functionality can be readily modified to incorporate coordinating groups (like phosphines or oxazolines) to create ligands that can bind to a metal center, thereby generating a chiral environment for catalysis. rsc.org Similarly, the amine itself can act as a key component of a metal-free organocatalyst.

Despite this potential, there is no specific research in the available literature describing the synthesis of chiral ligands or organocatalysts derived from N-benzylpentan-2-amine. Studies on its application as a catalyst scaffold or precursor in asymmetric catalysis have not been published.

Functionalization and Derivatization Reactions of the Amine Moiety

The secondary amine in N-benzylpentan-2-amine is a versatile functional group that can undergo a variety of chemical transformations.

Acylation, Sulfonylation, and Other N-Functionalization

The nitrogen atom in N-benzylpentan-2-amine is nucleophilic and is expected to react readily with electrophilic reagents. Acylation, the reaction with acylating agents like acetyl chloride or acetic anhydride, would yield the corresponding N-acetyl derivative (an amide). nih.govmdpi.com Similarly, sulfonylation with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base would produce the corresponding sulfonamide. While these are standard transformations for secondary amines, specific studies detailing the reaction conditions and outcomes for N-benzylpentan-2-amine are not documented in the scientific literature.

Table 1: Potential N-Functionalization Reactions

Reaction Type Reagent Example Expected Product Class
Acylation Acetyl Chloride Amide

Note: This table represents expected reactivity based on general chemical principles, not on published experimental data for this compound.

Alkylation and Reductive Amination of N-Benzylpentan-2-amine Derivatives

The N-H bond of N-benzylpentan-2-amine allows for further N-alkylation to form a tertiary amine. nih.gov This can be achieved through reaction with alkyl halides. Alternatively, reductive amination, which involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent, is a common method for forming C-N bonds. purdue.edu Derivatives of N-benzylpentan-2-amine could theoretically be used in such reactions. However, specific examples, reaction schemes, or research findings detailing either the direct alkylation of N-benzylpentan-2-amine or the use of its derivatives in reductive amination processes are absent from the literature.

Stereoselective Transformations Exploiting the Chiral Center of N-Benzylpentan-2-amine

The inherent chirality of N-benzylpentan-2-amine could potentially be used to direct the stereochemical outcome of reactions occurring elsewhere in the molecule, a process known as substrate-controlled stereoselection. For this to be effective, the chiral center must be positioned to influence the transition state of the stereochemistry-determining step. No published studies were found that investigate or demonstrate the use of the chiral center in N-benzylpentan-2-amine to control stereoselective transformations.

Applications in Hydrogenolysis for N-Dealkylation and Amine Regeneration

The N-benzyl group is a common protecting group for amines because it can be readily cleaved under neutral conditions by catalytic hydrogenolysis. researchgate.net This reaction typically involves hydrogen gas (H₂) and a palladium catalyst (e.g., palladium on carbon, Pd/C). ox.ac.uk The process cleaves the benzylic C-N bond, yielding the debenzylated amine and toluene (B28343) as a byproduct.

In the case of this compound, this reaction would be expected to produce chiral pentan-2-amine. This serves as a method for both deprotection and regeneration of the primary chiral amine from its more stable or synthetically useful benzylated form. While this is a standard and predictable reaction, specific literature detailing the application of hydrogenolysis to this compound, including reaction efficiencies, yields, or specific protocols for amine regeneration, could not be located. ox.ac.ukrsc.org

Table 2: Expected Hydrogenolysis Reaction

Starting Material Catalyst Reagent Expected Products

Note: This table is based on the general mechanism of N-debenzylation and does not reflect specific published results for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.